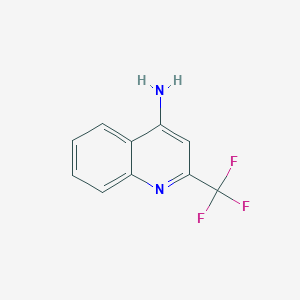

2-(Trifluoromethyl)quinolin-4-amine

Übersicht

Beschreibung

2-(Trifluoromethyl)quinolin-4-amine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 2-(trifluoromethyl)quinolin-4-amine involves several steps, typically starting with the preparation of the quinoline core. One common method involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using high-throughput techniques and advanced purification methods .

Analyse Chemischer Reaktionen

2-(Trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation and nitration reactions are typical, with reagents like bromine or nitric acid.

Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)quinolin-4-amine exhibit potent antitumor properties. A notable research effort involved the synthesis of a series of these derivatives, which were evaluated for their cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells.

Key Findings:

- Compound 5e showed remarkable anti-proliferative activity with IC50 values of 0.49 µM against PC3, 0.08 µM against K562, and 0.01 µM against HeLa cells, outperforming the established drug combretastatin A-4 .

- Mechanistic studies indicated that compound 5e acts as a new class of tubulin inhibitor, disrupting microtubule polymerization similar to colchicine, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in a dose-dependent manner .

Microtubule Polymerization Inhibition

The ability of this compound derivatives to inhibit microtubule polymerization positions them as promising candidates for further development as anticancer agents. The mechanism involves:

- Disruption of Tubulin Networks: Immunofluorescence studies revealed that these compounds disrupt the normal tubulin network in cancer cells, which is crucial for cell division and integrity .

- Molecular Docking Studies: These studies suggest strong interactions between the compounds and the colchicine binding site of tubulin, reinforcing their potential as microtubule-targeted agents (MTAs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the quinoline core can significantly influence biological activity:

- Modifications: The introduction of different aryl groups or functional groups has been explored to enhance selectivity and potency against specific cancer cell lines .

Potential for Broader Therapeutic Applications

Beyond oncology, compounds based on the quinoline scaffold have shown promise in other therapeutic areas:

- Antiviral Activity: Some derivatives have been investigated for their inhibitory effects against influenza viruses, demonstrating significant cytopathic protection in infected cells .

- Inhibition of Kinases: Certain analogs have exhibited selective inhibition of kinases involved in various cellular processes, indicating potential applications in treating diseases linked to dysregulated kinase activity .

Table 1: Summary of Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | PC3 | 0.49 | Microtubule inhibition |

| 5e | K562 | 0.08 | Microtubule inhibition |

| 5e | HeLa | 0.01 | Microtubule inhibition |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Decreased potency by up to 100-fold |

| Change in aryl substituent | Enhanced selectivity over kinases |

Wirkmechanismus

The primary mechanism by which 2-(trifluoromethyl)quinolin-4-amine exerts its effects is through the inhibition of tubulin polymerization. This action disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, reinforcing interactions through hydrogen bonds .

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:

Colchicine: Similar mechanism of action but different chemical structure.

Combretastatin A-4: Another microtubule-targeting agent with distinct structural features.

Skimmianine: A naturally occurring quinoline with anticancer properties

These comparisons highlight the unique trifluoromethyl group in this compound, which enhances its biological activity and specificity .

Biologische Aktivität

2-(Trifluoromethyl)quinolin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group attached to the quinoline core enhances its chemical properties, making it a promising candidate for various therapeutic applications, particularly in oncology.

The primary mechanism of action for this compound involves its interaction with the microtubule network within cells. This compound acts as a tubulin inhibitor , disrupting microtubule polymerization, which is crucial for cell division. The inhibition leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells .

The compound has demonstrated significant biochemical interactions, including:

- Inhibition of Microtubule Polymerization : It disrupts the tubulin network in various cancer cell lines, notably HeLa cells.

- Cytotoxicity : Exhibits potent antitumor activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) with IC50 values indicating high potency .

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of this compound, revealing promising results:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5e | HeLa | 0.01 | Highest potency among derivatives |

| 5f | K562 | 0.08 | Significant cytotoxicity observed |

| 5o | PC3 | 0.49 | Comparable to known agents like combretastatin A-4 |

These derivatives were designed through structural optimization strategies to enhance their interaction with tubulin, reinforcing their potential as microtubule-targeted agents (MTAs) .

Case Studies

A notable study highlighted the effects of derivative 5e on HeLa cells:

- Cell Cycle Arrest : Treatment with compound 5e resulted in significant G2/M phase arrest.

- Induction of Apoptosis : The compound induced apoptosis in a dose-dependent manner, confirmed through immunofluorescence staining which revealed disrupted tubulin networks .

- Molecular Docking Studies : These studies suggested that the binding interactions at the colchicine site on tubulin were critical for its inhibitory activity .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALBEJGMLUINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502357 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-93-2 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?

A1: The provided research article ["Discovery of novel this compound derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.

Q2: What is the significance of exploring this compound derivatives as potential antitumor agents?

A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of this compound derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.